molecular formula C11H7FN2O B8790202 6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole

6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole

Cat. No.: B8790202
M. Wt: 202.18 g/mol
InChI Key: GNCPGAJSOSVHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-imidazo[2,1-b]oxazole is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

6-(4-fluorophenyl)imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H

InChI Key

GNCPGAJSOSVHMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=COC3=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1-(4-fluorophenyl)-2-(2-iminooxazol-3-yl)-ethanone hydrobromide salt (10.0 g, 0.32 mol) was introduced in a two-neck flask, fitted with a condenser, and flushed with nitrogen. Anhydrous toluene (100 ml) was added and the mixture was cooled to −10° C. TiCl4 (17.5 ml, 0.16 mol) was added over a period of 30 minutes. The reaction becomes deep red and a dark precipitate was formed. The reaction mixture was allowed to warm to room temperature. The mixture was then brought to reflux and kept a reflux for 5.5 hrs. The reaction mixture was cooled to room temperature overnight. The toluene was decanted and iced water (60 ml) was added to the residue (caution!), which turned from dark brown to beige. The resulting suspension was transferred to a large beaker and treated with saturated aqueous sodium carbonate solution until pH 8. A saturated aqueous sodium chloride solution was added (200 ml), followed by 600 ml of ethyl acetate and the mixture was stirred vigorously for one hour. The organic phase was separated and the aqueous phase was further extracted with two portions of 600 ml of ethyl acetate. The organic extracts were dried over sodium sulfate and concentrated in vacuo, yielding 6.84 g of a pale yellow solid. 400 MHz 1H NMR (CDCl3) δ: 7.78-7.72 (m, 2H), 7.37 (d, J=1.8 Hz, 1), 7.31 (d, J=1.8 Hz, 1), 7.24 (s, 1H), 7.10-7.00 (m, 2H).
Name
1-(4-fluorophenyl)-2-(2-iminooxazol-3-yl)-ethanone hydrobromide salt
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
catalyst
Reaction Step Two

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